N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide hydrochloride
Description
This compound is a benzothiazole-based acetamide derivative featuring a dimethylaminoethyl side chain and a thiophen-2-yl moiety. The hydrochloride salt enhances solubility, a critical factor for bioavailability.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-thiophen-2-ylacetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS2.ClH/c1-19(2)9-10-20(16(21)12-13-6-5-11-22-13)17-18-14-7-3-4-8-15(14)23-17;/h3-8,11H,9-10,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYBBWUKEQBPOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CC3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Activities
The compound exhibits several biological activities that make it a candidate for therapeutic applications:
- Anticancer Activity : Research indicates that this compound has cytotoxic effects against various cancer cell lines. It is believed to induce apoptosis and cause cell cycle arrest, making it a potential candidate for cancer therapy.
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions characterized by inflammation.
- Neuroprotective Effects : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.
Case Studies
Several case studies highlight the potential applications of this compound:
- Cancer Cell Line Study : A study on human breast cancer cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability, with IC50 values reported at sub-micromolar concentrations. This suggests strong anticancer properties and warrants further investigation into its mechanisms and potential clinical applications.
- Inflammation Model : In an animal model of acute inflammation, administration of the compound led to a marked decrease in edema and inflammatory markers. This indicates its utility as an anti-inflammatory agent and supports further exploration in inflammatory disease models.
Summary of Biological Activities
| Biological Activity | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Anti-inflammatory | Inhibits cytokine production | |
| Neuroprotective | Reduces oxidative stress |
Case Study Highlights
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may involve binding to these targets and modulating their activity, leading to biological effects. The pathways involved can vary depending on the specific application, but often include signaling pathways related to inflammation, cell growth, or immune response.
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Differences :
Anticancer and Kinase Inhibition
- VEGFR-2 Inhibition : ’s compound 6d showed potent VEGFR-2 inhibition (IC₅₀: 0.12 µM) via hydrophobic interactions and hydrogen bonding . The target compound’s thiophene may mimic these interactions but requires experimental validation.
- Apoptosis Induction : Benzothiazole derivatives in (e.g., 5d) demonstrated anti-inflammatory and apoptotic activity, suggesting similar pathways for the target compound .
Antibacterial and Anti-inflammatory Effects
- ’s compound 5d exhibited significant antibacterial activity (MIC: 6.25 µg/mL against S. aureus), attributed to the benzothiazole-thioacetamide scaffold . The target compound’s dimethylaminoethyl group may enhance membrane penetration.
Pharmacokinetic and Physicochemical Properties
Solubility and Bioavailability
Metabolic Stability
- The thiophene ring may undergo oxidation, similar to compounds in , necessitating structural optimization for metabolic stability .
Molecular Docking and Target Engagement
- utilized GOLD (Genetic Optimisation for Ligand Docking) to predict VEGFR-2 binding modes . The target compound’s thiophene and benzothiazole moieties could align with hydrophobic pockets in kinase domains, but explicit docking studies are needed.
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(thiophen-2-yl)acetamide hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzo[d]thiazole moiety, a dimethylaminoethyl group, and a thiophene ring. The synthesis typically involves:
- Formation of the Benzo[d]thiazole Moiety : Achieved through cyclization reactions involving o-aminothiophenol.
- Introduction of the Dimethylaminoethyl Group : This is accomplished via nucleophilic substitution reactions.
- Acylation : The final product is obtained by acylating the amine with an appropriate acyl chloride.
Antimicrobial Activity
Research indicates that derivatives of benzo[d]thiazole exhibit antimicrobial properties. For instance, compounds in this class have demonstrated effectiveness against various bacterial strains and fungi, suggesting their potential as antimicrobial agents .
Anticancer Properties
Studies have shown that compounds similar to this compound possess anticancer activity. In vitro assays revealed that these compounds can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7, indicating their potential in cancer therapy .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It acts as a COX-2 inhibitor, which is crucial in the synthesis of prostaglandins involved in inflammation. In animal models, it has shown significant reductions in inflammatory markers and pain response .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes like COX-2, leading to decreased production of pro-inflammatory mediators.
- Receptor Binding : Its structure allows for binding to various receptors involved in pain and inflammation pathways.
Case Studies
- Analgesic and Anti-inflammatory Study : A study evaluated the analgesic effects of the compound using animal models. Results indicated a significant reduction in pain responses compared to control groups, supporting its use as a potential analgesic agent.
- Anticancer Activity Assessment : In vitro studies demonstrated that the compound inhibited cell growth in several cancer cell lines with IC50 values suggesting potent activity. Further investigations are needed to explore its efficacy in vivo .
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- 1H/13C NMR spectroscopy : Key signals include aromatic protons (δ 7.2–8.3 ppm for benzothiazole and thiophene) and dimethylaminoethyl protons (δ 2.2–3.1 ppm) .
- HRMS : Exact mass analysis (e.g., m/z 435.12 [M+H]+) confirms molecular formula .
- HPLC : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
What methodologies are recommended for evaluating its biological activity?
Q. Basic
- Antifungal assays : Disc diffusion against C. albicans and A. flavus; compare zone-of-inhibition diameters to miconazole .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to assess IC50 values .
What reaction mechanisms govern its acetylation and functionalization?
Q. Advanced
- Acetylation mechanism : Triethyl orthoformate activates acetic acid, forming an intermediate acyloxyimidate that reacts with 2-aminobenzothiazole .
- Eaton’s reagent (P2O5/CH3SO3H) : Facilitates Friedel-Crafts acylation via hydrogen bonding to activate carbonyl groups, enabling electrophilic substitution on aromatic rings .
How can computational methods predict its stability and reactivity?
Q. Advanced
- Density Functional Theory (DFT) : Calculates electron distribution, HOMO-LUMO gaps, and electrostatic potential surfaces to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulates binding to fungal cytochrome P450 targets (e.g., CYP51) to rationalize antifungal activity .
How should researchers address contradictions in biological activity data across studies?
Q. Advanced
- Strain-specific variability : Test multiple fungal strains (e.g., A. niger vs. C. albicans) and normalize results to internal controls .
- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on benzothiazole reduce activity against P. notatum) .
What structural modifications enhance its pharmacological efficacy?
Q. Advanced
- Thiophene substitution : Introducing electron-donating groups (e.g., methoxy) improves antifungal potency by 30–40% .
- Dimethylaminoethyl chain : Lengthening the chain increases solubility but may reduce blood-brain barrier penetration .
How are reaction yields optimized in large-scale synthesis?
Q. Advanced
- Catalyst screening : Use Pd/C or CuI for coupling reactions (yields >85%) .
- Temperature control : Maintain 60–80°C for amidation to minimize side-product formation .
What assays assess its toxicity profile in preclinical studies?
Q. Advanced
- Ames test : Evaluates mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- Hepatotoxicity screening : Measure ALT/AST levels in rodent serum post-administration .
How do researchers study its target interactions in vitro?
Q. Advanced
- Surface plasmon resonance (SPR) : Quantifies binding affinity (KD) to fungal CYP450 enzymes .
- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of enzyme-inhibitor interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
